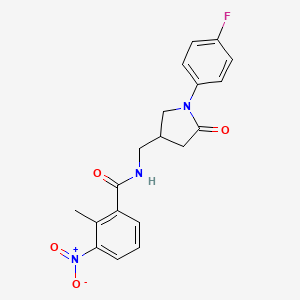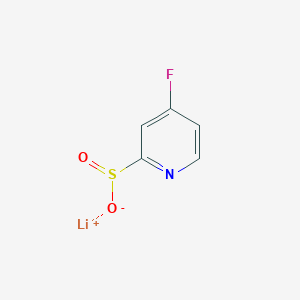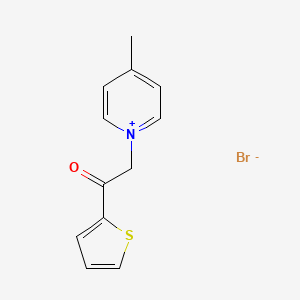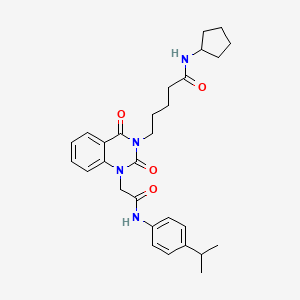![molecular formula C19H15FN2OS B2716021 (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 327094-34-8](/img/structure/B2716021.png)
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H15FN2OS and its molecular weight is 338.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The adsorption and corrosion inhibition efficiency of benzimidazole derivatives, including (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one, have been investigated for their potential as corrosion inhibitors for mild steel in 1.0 M HCl solution. These compounds can retard corrosion reactions through a mixed inhibition mechanism and form a protective barrier film on the metal surface. The adsorption of these molecules on the mild steel surface obeys the Langmuir isotherm, highlighting their potential in corrosion prevention technologies (Ech-chihbi et al., 2020).
DNA Binding and Cytotoxicity
Benzimidazole-based compounds have shown significant DNA binding properties and cytotoxicity against cancer cell lines. Their interactions with calf thymus DNA indicate an intercalative mode of binding. These compounds demonstrate substantial in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers, highlighting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).
Anti-inflammatory Activity
A series of fluorobenzimidazole compounds have been synthesized and evaluated for their anti-inflammatory activity. These compounds exhibit significant inhibition of enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), which are crucial in the inflammatory process. Their activity has been confirmed in vivo using the carrageenan-induced rat paw edema assay, suggesting their utility as anti-inflammatory agents (Nandha et al., 2018).
Antifungal Properties
The novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one has been synthesized and proposed for testing against pathogenic fungi like Aspergillus fumigatus, which is a significant agent for pulmonary aspergillosis. The synthesis involves Claisen-Schmidt condensation, highlighting its potential as a lead compound in developing antifungal treatments (Takaki & Ashburn, 2022).
Antimicrobial Activity
The antimicrobial activity of fluorinated benzothiazolo imidazole compounds has been explored, with some compounds showing promising results against microbial strains. These findings indicate the potential of these compounds in developing new antimicrobial agents to combat resistant bacteria and fungi (Sathe et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c1-2-13-24-19-21-16-5-3-4-6-17(16)22(19)18(23)12-9-14-7-10-15(20)11-8-14/h2-12H,1,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUZKAKNZOREC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2715938.png)
![Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2715941.png)



![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2715948.png)






![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)
![N-(2,3-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2715961.png)
